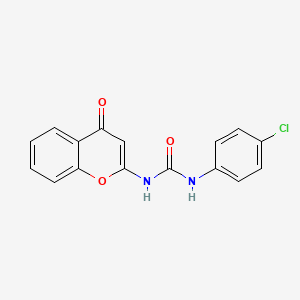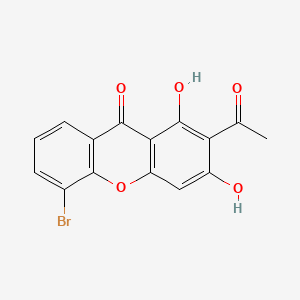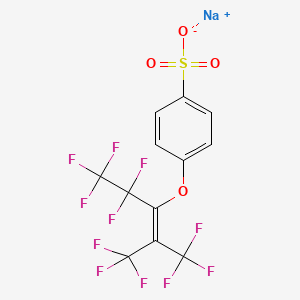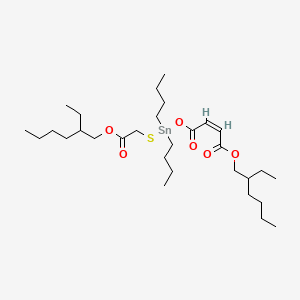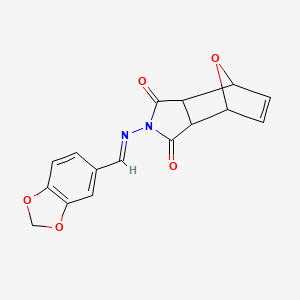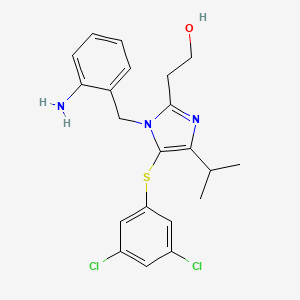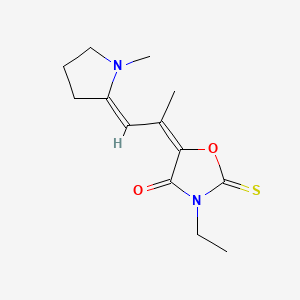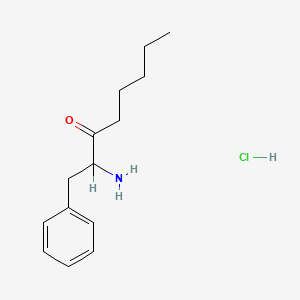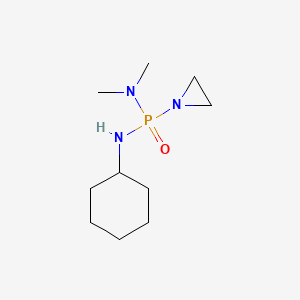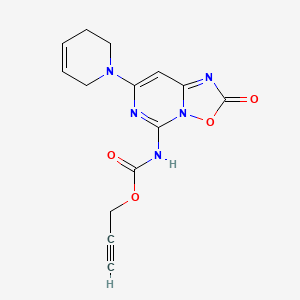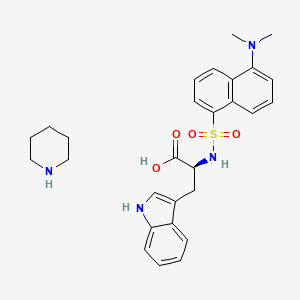
Einecs 282-661-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a colorless, flammable liquid with a strong odor and is commonly used as a solvent and cleaning agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Propanol can be synthesized through the hydration of propene. This process involves the reaction of propene with water in the presence of an acid catalyst, typically sulfuric acid, to produce isopropyl alcohol. The reaction conditions include moderate temperatures and pressures to optimize yield and efficiency.
Industrial Production Methods
Industrial production of 2-Propanol is primarily achieved through the indirect hydration of propene. This method involves the formation of isopropyl sulfate, which is then hydrolyzed to produce isopropyl alcohol. The process is carried out in large-scale reactors with controlled temperatures and pressures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol undergoes various chemical reactions, including:
Oxidation: 2-Propanol can be oxidized to acetone using oxidizing agents such as chromic acid or potassium dichromate.
Reduction: It can be reduced to propane using strong reducing agents like lithium aluminum hydride.
Substitution: 2-Propanol can undergo substitution reactions with halogens to form isopropyl halides.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium dichromate, and other oxidizing agents under acidic conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Acetone
Reduction: Propane
Substitution: Isopropyl halides (e.g., isopropyl chloride, isopropyl bromide)
Wissenschaftliche Forschungsanwendungen
2-Propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in various chemical reactions and extractions.
Biology: Employed in DNA and RNA extraction protocols due to its ability to precipitate nucleic acids.
Medicine: Utilized as an antiseptic and disinfectant in medical settings.
Industry: Used in the manufacture of cosmetics, pharmaceuticals, and personal care products.
Wirkmechanismus
The mechanism of action of 2-Propanol involves its ability to disrupt cellular membranes and denature proteins. This property makes it an effective antiseptic and disinfectant. At the molecular level, 2-Propanol targets the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also interacts with proteins, causing denaturation and loss of function.
Vergleich Mit ähnlichen Verbindungen
2-Propanol can be compared with other similar compounds such as ethanol and methanol:
Ethanol: Similar to 2-Propanol, ethanol is a widely used solvent and disinfectant. ethanol is less toxic and has a lower boiling point.
Methanol: Methanol is also a common solvent but is more toxic than 2-Propanol. It has a lower boiling point and is used in different industrial applications.
List of Similar Compounds
- Ethanol (C2H6O)
- Methanol (CH4O)
- Butanol (C4H10O)
Eigenschaften
CAS-Nummer |
84282-15-5 |
|---|---|
Molekularformel |
C28H34N4O4S |
Molekulargewicht |
522.7 g/mol |
IUPAC-Name |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid;piperidine |
InChI |
InChI=1S/C23H23N3O4S.C5H11N/c1-26(2)21-11-5-9-18-17(21)8-6-12-22(18)31(29,30)25-20(23(27)28)13-15-14-24-19-10-4-3-7-16(15)19;1-2-4-6-5-3-1/h3-12,14,20,24-25H,13H2,1-2H3,(H,27,28);6H,1-5H2/t20-;/m0./s1 |
InChI-Schlüssel |
XWVQVPLUXCHVMT-BDQAORGHSA-N |
Isomerische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O.C1CCNCC1 |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O.C1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


